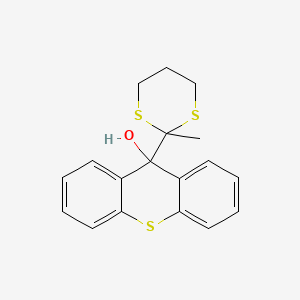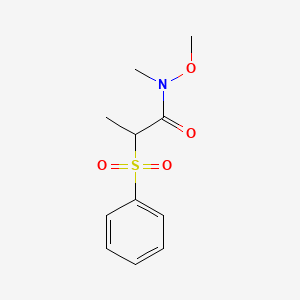![molecular formula C11H12O3 B14183639 {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol CAS No. 834880-22-7](/img/structure/B14183639.png)
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is an organic compound characterized by its unique structure, which includes a phenylene group substituted with two methanol groups and a prop-2-yn-1-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-hydroxybenzaldehyde and propargyl alcohol.
Catalyst: A suitable catalyst such as a base (e.g., potassium carbonate) or an acid (e.g., sulfuric acid) is used.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.
Product Isolation: The product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenylene ring.
科学研究应用
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of {4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound shares a similar structure but differs in the functional groups attached to the phenylene ring.
4-(Prop-2-yn-1-yloxy)aniline: Another related compound with an aniline group instead of methanol groups.
(E,E)-1,2-Bis[3-(prop-2-yn-1-yloxy)benzylidene]hydrazine: A compound with a similar backbone but different substituents.
Uniqueness
{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
834880-22-7 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)-4-prop-2-ynoxyphenyl]methanol |
InChI |
InChI=1S/C11H12O3/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6,12-13H,5,7-8H2 |
InChI 键 |
CYTTZNCCIHODGE-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=C(C=C(C=C1)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
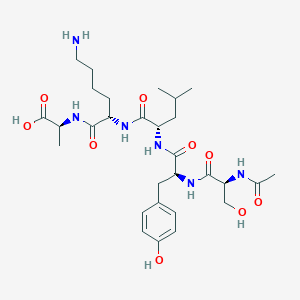
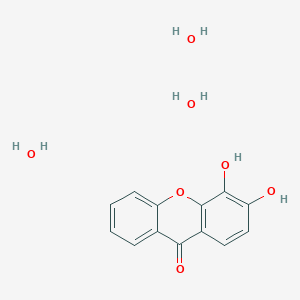
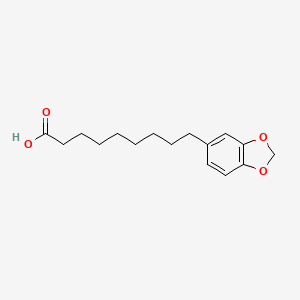
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 3-(1-methyl-1H-imidazol-4-yl)-9-phenyl-8-[4-[[4-[5-(2-pyrazinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B14183625.png)
